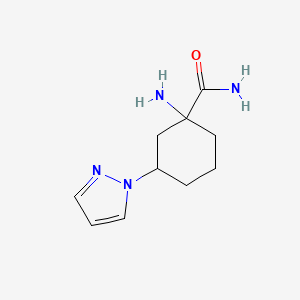
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide is a compound that features a cyclohexane ring substituted with an amino group, a pyrazole ring, and a carboxamide group
Métodos De Preparación
The synthesis of 1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Attachment to the Cyclohexane Ring: The pyrazole ring is then attached to the cyclohexane ring through nucleophilic substitution reactions.
Introduction of the Amino and Carboxamide Groups: The amino group can be introduced through reductive amination, while the carboxamide group can be formed through the reaction of the corresponding carboxylic acid with ammonia or an amine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or chlorosulfonic acid. Major products formed from these reactions include nitroso derivatives, primary amines, and halogenated pyrazoles.
Aplicaciones Científicas De Investigación
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as kinases and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity . The amino and carboxamide groups enhance the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide can be compared with other similar compounds, such as:
3-Amino-1H-pyrazole: Lacks the cyclohexane ring and carboxamide group, resulting in different biological activity and chemical reactivity.
1-Amino-3-(1H-pyrazol-1-yl)benzene: Contains a benzene ring instead of a cyclohexane ring, which affects its steric and electronic properties.
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group, leading to different solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the other compounds.
Propiedades
Fórmula molecular |
C10H16N4O |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
1-amino-3-pyrazol-1-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C10H16N4O/c11-9(15)10(12)4-1-3-8(7-10)14-6-2-5-13-14/h2,5-6,8H,1,3-4,7,12H2,(H2,11,15) |
Clave InChI |
OISWQFKNGCHJAK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)(C(=O)N)N)N2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



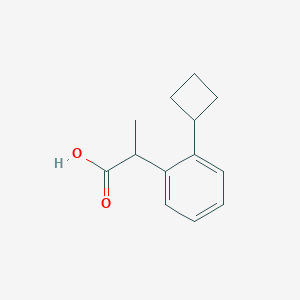
![2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)
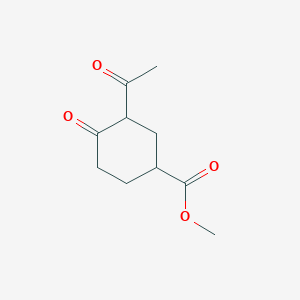
![(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13074966.png)
![6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13074967.png)
![1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13074968.png)
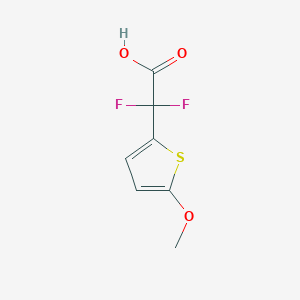
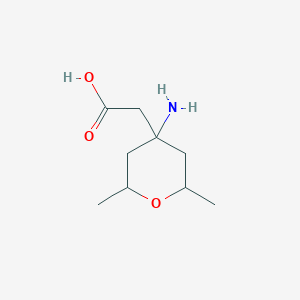
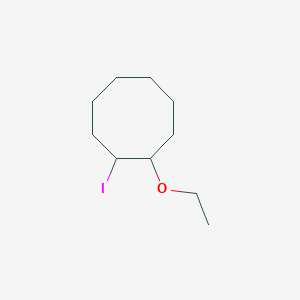
![6,6-Dimethyl-1-azaspiro[3.5]nonane](/img/structure/B13074990.png)

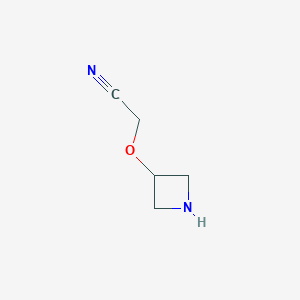
![2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13075007.png)
